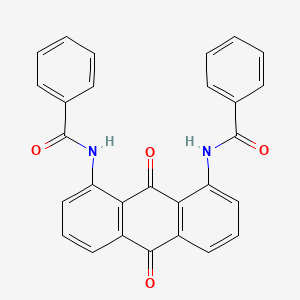

N,N'-(9,10-dioxo-9,10-dihydroanthracene-1,8-diyl)dibenzamide

Description

Properties

IUPAC Name |

N-(8-benzamido-9,10-dioxoanthracen-1-yl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H18N2O4/c31-25-19-13-7-15-21(29-27(33)17-9-3-1-4-10-17)23(19)26(32)24-20(25)14-8-16-22(24)30-28(34)18-11-5-2-6-12-18/h1-16H,(H,29,33)(H,30,34) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MHIIKMFLEZGYPH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)NC2=CC=CC3=C2C(=O)C4=C(C3=O)C=CC=C4NC(=O)C5=CC=CC=C5 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H18N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60385603 | |

| Record name | Benzamide, N,N'-(9,10-dihydro-9,10-dioxo-1,8-anthracenediyl)bis- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60385603 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

446.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10114-51-9 | |

| Record name | Benzamide, N,N′-(9,10-dihydro-9,10-dioxo-1,8-anthracenediyl)bis- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=10114-51-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzamide, N,N'-(9,10-dihydro-9,10-dioxo-1,8-anthracenediyl)bis- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60385603 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,8-BIS(BENZAMIDO)ANTHRAQUINONE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Biological Activity

N,N'-(9,10-dioxo-9,10-dihydroanthracene-1,8-diyl)dibenzamide is a compound derived from anthracene that has garnered attention for its unique structural properties and potential biological activities. This article aims to explore its synthesis, biological activity, and potential applications based on available research findings.

Synthesis

The synthesis of this compound typically involves the reaction of 1-aminoanthraquinone with benzoyl chlorides or carboxylic acids under standard amide formation conditions. The yield can vary depending on the specific reaction conditions employed.

| Synthesis Method | Yield (%) | Conditions |

|---|---|---|

| Reaction with benzoyl chloride | 94% | Standard amide formation |

| Coupling with 2-methylbenzoic acid | 24% | DCC and DMAP in dichloromethane |

Anticancer Properties

Research indicates that derivatives of anthraquinones exhibit significant anticancer activities. The compound this compound has been evaluated for its cytotoxic effects against various cancer cell lines. For instance, studies have shown that anthraquinone derivatives can induce apoptosis in cancer cells through mechanisms involving the generation of reactive oxygen species (ROS) and the activation of caspases .

The proposed mechanism of action for this compound includes:

- Generation of ROS : This leads to oxidative stress in cancer cells.

- Induction of Apoptosis : The compound activates intrinsic apoptotic pathways.

- Inhibition of Cell Proliferation : It disrupts cell cycle progression in cancer cells.

Study 1: Cytotoxicity Assessment

A study assessed the cytotoxic effects of this compound on MCF-7 breast cancer cells. The results indicated a dose-dependent inhibition of cell viability with an IC50 value of approximately 15 µM after 48 hours of treatment. The compound was found to significantly increase the levels of apoptotic markers such as cleaved PARP and caspase-3 activation .

Study 2: Mechanistic Insights

Another investigation explored the mechanistic insights into how this compound induces apoptosis in HL-60 leukemia cells. The study revealed that treatment with this compound resulted in increased ROS production and mitochondrial membrane potential disruption. Additionally, it was noted that co-treatment with antioxidants significantly reduced its cytotoxic effects, underscoring the role of oxidative stress in its mechanism .

Scientific Research Applications

Analytical Chemistry

Separation Techniques:

N,N'-(9,10-dioxo-9,10-dihydroanthracene-1,8-diyl)dibenzamide has been successfully analyzed using High-Performance Liquid Chromatography (HPLC). A reverse-phase HPLC method utilizing a mobile phase composed of acetonitrile and water (with phosphoric acid) has demonstrated effectiveness in isolating this compound from impurities. For mass spectrometry applications, the phosphoric acid can be substituted with formic acid to enhance compatibility .

Case Study:

A study conducted in 2018 detailed the use of Newcrom R1 HPLC columns for the analysis of this compound. The method proved scalable for preparative separation and suitable for pharmacokinetic studies, highlighting its utility in drug development processes .

Materials Science

Polymeric Applications:

The incorporation of anthracene derivatives into polymer matrices has been explored for developing advanced materials with unique optical properties. This compound can be used as a building block for synthesizing photoluminescent polymers.

Case Study:

Research on polymer composites containing anthracene derivatives has shown enhanced fluorescence and improved thermal stability. These materials have potential applications in organic light-emitting diodes (OLEDs) and other optoelectronic devices .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s properties and applications are best understood by comparing it with anthraquinone derivatives differing in substitution patterns, functional groups, or core modifications. Key comparisons include:

Substitution Position Isomers

Key Insight : The 1,8-substitution pattern confers distinct electronic properties due to reduced steric hindrance compared to 1,4- or 1,5-isomers. This may enhance π-π stacking in solid-state applications .

Functional Group Modifications

Key Insight : Electron-withdrawing groups (e.g., sulfonamide, trifluoromethyl) enhance bioactivity but may reduce solubility. Bulky substituents (e.g., piperazine) improve target specificity but complicate synthesis .

Core-Modified Anthraquinones

Key Insight: Core modifications (e.g., ethynyl groups) expand applications into optoelectronics, while amino or ether linkages enhance enzyme inhibition .

Comparative Data Tables

Physicochemical Properties

| Compound | Molecular Weight | Solubility (mg/mL) | Melting Point (°C) | Thermal Stability |

|---|---|---|---|---|

| 1,8-Dibenzamidoanthraquinone | 476.48 | 0.12 (DMSO) | 285–290 (dec.) | High (>300°C) |

| 1,4-Dibenzamidoanthraquinone | 476.48 | 0.09 (DMSO) | 270–275 | Moderate |

| 1,5-Diacetamidoanthraquinone | 364.34 | 0.45 (DMF) | 198–202 | Low |

Note: Dec. = decomposition. Data inferred from structural analogs .

Q & A

Q. What methodologies evaluate photostability for dye-sensitized solar cell applications?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.